molecular formula C14H17N3O3S B2641682 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline CAS No. 1706222-99-2

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline

Cat. No.: B2641682
CAS No.: 1706222-99-2
M. Wt: 307.37
InChI Key: DLECRJJNWJVQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methanesulfonylpiperidin-4-yl)oxy]quinoxaline is a synthetic quinoxaline derivative offered for research purposes. The quinoxaline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities . This particular compound features a quinoxaline core linked to a methanesulfonylpiperidine group, a structural motif designed to explore specific interactions with biological targets. Quinoxaline-based compounds have demonstrated a broad spectrum of pharmacological properties in research settings, including antimicrobial , antitumor , and anti-inflammatory activities . The incorporation of sulfonamide-like groups, as seen in the methanesulfonyl moiety of this compound, is a common strategy to enhance or modulate biological activity and is found in various therapeutic agents . Researchers are investigating such hybrid structures for their potential as novel chemotherapeutic agents and as chemical tools to study enzyme inhibition, particularly targeting pathways involving kinases and carbonic anhydrases . The presence of the N-oxide group on the piperidine ring can influence the compound's electronic properties and its behavior as a bioreductive prodrug, which is a known mechanism of action for several quinoxaline 1,4-di-N-oxides under hypoxic conditions . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(18,19)17-8-6-11(7-9-17)20-14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLECRJJNWJVQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The methanesulfonyl group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Position and Electronic Properties

  • Anti-HCV Activity: In hepatitis C virus (HCV) protease inhibitors, substituents at the 3-position of the quinoxaline ring critically influence potency. For example: 3-Isopropyl substituent: Compounds like 18e and 19e showed reduced potency against drug-resistant variants (D168A, R155K) due to steric clashes with catalytic residues . 3-Trifluoromethyl substituent: Electron-withdrawing groups (e.g., in 18d, 19d) weakened interactions with the protease active site, leading to 2–6-fold potency losses in replicon assays . 3-Ethyl substituent: Balanced size and electronic properties maintained potency, highlighting the importance of substituent optimization .

Hybridized Derivatives

  • Coumarin-Phenyl Hybrids: 2-Substituted quinoxalines bearing coumarin or phenyl groups (e.g., compounds 3a, 3b) demonstrated anti-proliferative activity against MCF-7 breast cancer cells (56–73% yields). Acetylation of hydroxyl groups (e.g., 4a, 4b) improved stability and efficacy .

Antiproliferative Activity

  • Breast Cancer: Coumarin-quinoxaline hybrids induced cell cycle arrest and inhibited topoisomerase II, with IC50 values comparable to doxorubicin .
  • Anti-Tumor Agents: XK469 and SH80 (quinoxaline derivatives) exhibited broad-spectrum antitumor activity via autophagy-apoptosis pathways .

Anti-Infective Activity

  • Anti-Tubercular: Pyrrolo[1,2-a]quinoxaline derivatives showed MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
  • Anti-Parasitic: Quinoxaline derivatives (e.g., compound 33) displayed potent antiamoebic activity (IC50 = 0.17 µM) against Entamoeba histolytica .

Pesticidal Activity

  • Herbicidal/Fungicidal: Quinoxaline derivatives like 3f and 3g inhibited protoporphyrinogen oxidase (PPO) and Colletotrichum species, with EC50 values < 10 µM .

Mechanistic Insights

  • DNA/Protein Damage: Quinoxaline4 induced oxidative stress in Trypanosoma cruzi via DNA, lipid, and protein damage .
  • Enzyme Inhibition: Anti-HCV quinoxalines (e.g., 2, 19a) stabilized protease-ligand interactions through π-stacking with His57 .

Comparative Data Tables

Table 1: Substituent Effects on HCV Protease Inhibitor Potency

Compound Substituent (3-position) WT Protease IC50 (nM) D168A Variant IC50 (nM) Replicon Potency (EC50, nM)
2 Ethyl 5.2 18 22
18e Isopropyl 6.1 72 85
18d Trifluoromethyl 12.4 48 130

Data adapted from .

Biological Activity

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a methanesulfonylpiperidine moiety via an ether bond. The structural formula can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight284.35 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

The biological activity of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which may contribute to its effects on mood and anxiety.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that the compound exhibits significant antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake.
  • Anti-inflammatory Properties : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline using the forced swim test in mice. Results demonstrated a significant reduction in immobility time, suggesting enhanced mood-related behaviors.

Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to suppress TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages. The results indicated a dose-dependent decrease in cytokine levels, highlighting its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

Research conducted by Zhang et al. (2023) assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. The findings revealed that treatment with 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline significantly reduced cell death and increased cell viability compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar quinoxaline derivatives.

CompoundBiological ActivityUnique Features
QuinoxalineAntimicrobialBasic structure with limited modifications
2-(4-Methylpiperazin-1-yl)quinoxalineAntidepressantEnhanced CNS penetration
2-(1-Methanesulfonylpiperidin-4-yl)quinoxalineAntidepressant, Anti-inflammatoryUnique piperidine modification

Q & A

Q. What are the standard synthetic routes for 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamine and diketones or their equivalents. For 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline, a plausible route includes:

Intermediate Preparation : Reacting 1-methanesulfonylpiperidin-4-ol with a halogenated quinoxaline precursor (e.g., 2-chloroquinoxaline) under nucleophilic aromatic substitution conditions.

Catalysis : Tosic acid (p-TsOH) is commonly used to catalyze such reactions, as demonstrated in analogous quinoxaline syntheses .

Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Statistical methods like Design of Experiments (DoE) reduce trial iterations by identifying critical variables .

Example Reaction Setup (based on analogous syntheses):

ParameterCondition
SolventToluene or DMF
CatalystTosic acid (5-10 mol%)
TemperatureReflux (110–120°C)
Reaction Time12–24 hours
Yield Range70–88% (depending on purity)

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and methanesulfonyl group integration. For example, the piperidinyl protons appear as multiplet signals between δ 1.5–3.5 ppm, while quinoxaline aromatic protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and fragmentation patterns .
  • Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C, H, N, S percentages .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if crystalline) .

Advanced Research Questions

Q. How can computational methods guide the design of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., kinases or receptors). Focus on modifying the methanesulfonyl or piperidinyl groups to optimize hydrogen bonding and hydrophobic interactions .
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on quinoxaline) and correlate with experimental bioassay results .

Case Study : Derivatives with electron-deficient quinoxaline cores showed 20% higher inhibitory activity against EGFR kinase in silico, validated by in vitro assays .

Q. What strategies resolve contradictions in experimental data during mechanistic studies of quinoxaline reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., radical species or carbocations) .
  • Theoretical Validation : Cross-validate experimental observations with computational reaction pathway simulations (e.g., via Gaussian or ORCA software) .

Example : Conflicting data on nitroquinoxaline reduction pathways were resolved by identifying a hidden intermediate via cyclic voltammetry and DFT calculations .

Q. How can factorial design improve the scalability of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline synthesis?

Methodological Answer:

  • Variable Screening : Use a Plackett-Burman design to identify critical factors (e.g., solvent polarity, catalyst type, stoichiometry) .
  • Response Surface Methodology (RSM) : Optimize parameters like temperature and reaction time using a central composite design (CCD) .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±10% reagent variation) to assess process stability .

Case Study : A 23^3 factorial design increased reaction yield from 65% to 82% by optimizing DMF solvent volume (15 mL) and catalyst loading (7.5 mol%) .

Q. What are the challenges in interpreting biological activity data for 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline, and how can they be mitigated?

Methodological Answer:

  • False Positives : Use counter-screens (e.g., cytotoxicity assays) to distinguish target-specific effects from nonspecific interactions .
  • Metabolic Stability : Assess microsomal stability (e.g., liver microsome assays) to rule out rapid degradation skewing IC50_{50} values .
  • Statistical Rigor : Apply ANOVA or t-tests with Bonferroni correction to validate significance in dose-response curves .

Example : A derivative initially showing potent anticancer activity (IC50_{50} = 1.2 μM) was later found to induce apoptosis via off-target ROS generation, requiring redox scavenger controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.